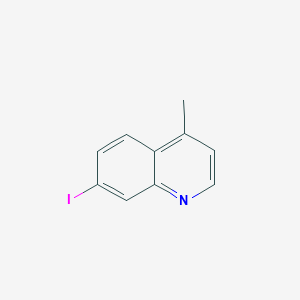
7-Iodo-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-4-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring The addition of an iodine atom at the 7th position and a methyl group at the 4th position of the quinoline ring gives rise to this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-4-methylquinoline can be achieved through several methods. One common approach involves the iodination of 4-methylquinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Additionally, the use of recyclable catalysts and green chemistry principles can be employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Iodo-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions, to introduce various functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium cyanide can be used as nucleophiles.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Coupling Reactions: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 7-azido-4-methylquinoline or 7-cyano-4-methylquinoline can be formed.
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Iodo-4-methylquinoline has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a fluorescent probe in biological assays.
Wirkmechanismus
The mechanism of action of 7-Iodo-4-methylquinoline depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The iodine atom can enhance the compound’s binding affinity to the target enzyme through halogen bonding interactions. Additionally, the compound may interfere with cellular pathways by modulating the activity of specific proteins or receptors .
Vergleich Mit ähnlichen Verbindungen
4-Methylquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Chloro-4-methylquinoline: Similar structure but with a chlorine atom instead of iodine, which can affect its reactivity and biological activity.
7-Bromo-4-methylquinoline: Contains a bromine atom, which has different electronic and steric properties compared to iodine.
Uniqueness: 7-Iodo-4-methylquinoline is unique due to the presence of the iodine atom, which can participate in halogen bonding and enhance the compound’s reactivity in cross-coupling reactions.
Eigenschaften
CAS-Nummer |
144147-02-4 |
|---|---|
Molekularformel |
C10H8IN |
Molekulargewicht |
269.08 g/mol |
IUPAC-Name |
7-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3 |
InChI-Schlüssel |
YKPGFNYCFNFOJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=CC2=NC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)
![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)
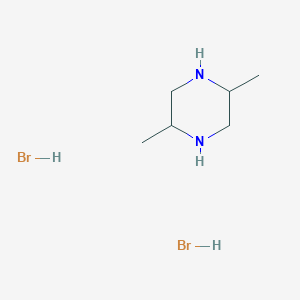
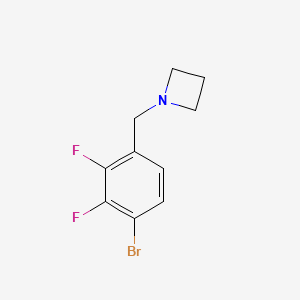
![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)
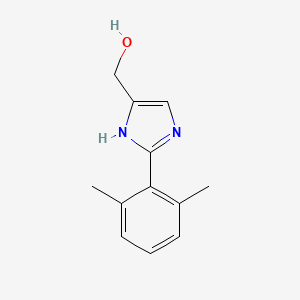
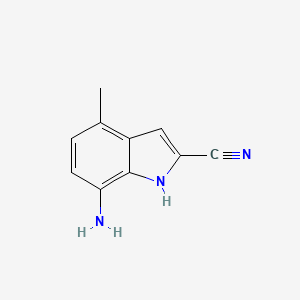
![Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676156.png)
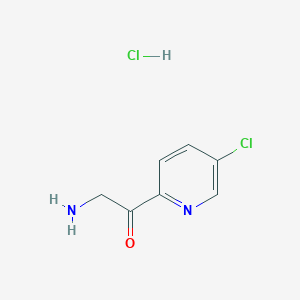
![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)


![2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide](/img/structure/B13676191.png)

